JOE alkyne, 6-isomer
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Overview
Description
JOE alkyne, 6-isomer is a derivative of the JOE dye, which is a fluorophore similar to TET but less hydrophobic. This compound is often used for the labeling of nucleic acids and can be conjugated with azides using a copper-catalyzed click chemistry reaction . The molecular formula of this compound is C26H17Cl2NO8, and it has a molecular weight of 542.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JOE alkyne, 6-isomer typically involves the conjugation of JOE dye with an alkyne group. This is achieved through a copper-catalyzed click chemistry reaction, where the alkyne group is attached to the JOE dye . The reaction conditions usually involve the use of copper(I) catalysts and appropriate solvents such as DMF or DMSO .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as HPLC and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: JOE alkyne, 6-isomer primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include copper(I) catalysts, azides, and solvents like DMF and DMSO . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are highly stable and fluorescent, making them useful for various labeling applications .
Scientific Research Applications
JOE alkyne, 6-isomer has a wide range of applications in scientific research. It is extensively used in nucleic acid sequencing and related research due to its fluorescent properties . The compound is also employed in the labeling of biomolecules, enabling the study of biological processes at the molecular level . In medicine, this compound is used in diagnostic assays and imaging techniques to detect and monitor diseases . Additionally, it finds applications in industrial processes where precise labeling and tracking of molecules are required .
Mechanism of Action
The mechanism of action of JOE alkyne, 6-isomer involves its conjugation with azides through a copper-catalyzed click chemistry reaction. This reaction forms a stable triazole linkage, which is highly fluorescent . The fluorescence of the compound allows for the visualization and tracking of labeled molecules in various applications . The molecular targets of this compound are typically nucleic acids and other biomolecules that can be labeled for research and diagnostic purposes .
Comparison with Similar Compounds
JOE alkyne, 6-isomer is similar to other fluorophores such as TET and TAMRA alkyne . it is less hydrophobic than TET, making it more suitable for certain applications . Compared to TAMRA alkyne, this compound has different spectral properties, with an excitation maximum at 533 nm and an emission maximum at 554 nm . This makes it unique in its ability to provide distinct fluorescent signals for multiplexing applications .
List of Similar Compounds:- TET alkyne
- TAMRA alkyne
- FAM alkyne
- HEX alkyne
- ROX alkyne
Properties
Molecular Formula |
C26H17Cl2NO8 |
---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C26H17Cl2NO8/c1-4-7-29-24(32)11-5-6-12-13(8-11)26(37-25(12)33)14-9-16(34-2)20(30)18(27)22(14)36-23-15(26)10-17(35-3)21(31)19(23)28/h1,5-6,8-10,30-31H,7H2,2-3H3,(H,29,32) |
InChI Key |
FITDEERKHNKYNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3)Cl)O |
Origin of Product |
United States |
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